Carcinogenic Potency: Bromine Substitution Enhances Multi-Organ Tumorigenicity vs. Parent Anthraquinone
In a comparative analysis of long-term NCI/NTP bioassays, 1-amino-2,4-dibromoanthraquinone (a bromine-substituted derivative) demonstrated enhanced carcinogenicity and expanded target organ profile compared to unsubstituted anthraquinone [1]. This represents a clear toxicological differentiation point for risk assessment and handling protocols.
| Evidence Dimension | Carcinogenic potency and target organ spectrum in rodents |
|---|---|
| Target Compound Data | Increased incidence of liver, large intestine, urinary bladder, forestomach, and lung tumors; ras mutation frequency 70-72% in forestomach/lung tumors |
| Comparator Or Baseline | Unsubstituted anthraquinone: primarily liver tumors only |
| Quantified Difference | Multiple amino substitutions diminished carcinogenicity, while bromine substitutions enhanced it and extended target organs to forestomach and lung |
| Conditions | Long-term NCI/NTP bioassays in F344/N rats and B6C3F1 mice |
Why This Matters
For procurement, this data mandates rigorous safety and handling protocols distinct from other anthraquinone derivatives.
- [1] Doi AM, et al. Influence of functional group substitutions on the carcinogenicity of anthraquinone in rats and mice: analysis of long-term bioassays by the National Cancer Institute and the National Toxicology Program. Toxicol Sci. 2005 Mar;84(1):119-30. View Source
- [2] National Toxicology Program. 15th Report on Carcinogens [Internet]. Research Triangle Park (NC): National Toxicology Program; 2021 Dec 21. 1-Amino-2,4-dibromoanthraquinone. View Source
- [3] High Frequency of Ras Mutations in Forestomach and Lung Tumors of B6C3F1 Mice Exposed to 1-Amino-2,4-dibromoanthraquinone for 2 Years. CiNii Research. View Source
